Welcome to the BenchChem Online Store!
molecular formula C15H17FN2O2 B8806558 Ethyl 4-(4-cyanopiperidin-1-yl)-3-fluorobenzoate

Ethyl 4-(4-cyanopiperidin-1-yl)-3-fluorobenzoate

Cat. No. B8806558
M. Wt: 276.31 g/mol
InChI Key: NGVXXJISDIGUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765764B2

Procedure details

To a solution of 1.50 g of 1-(4-ethoxycarbonyl-2-fluorophenyl)piperidine-4-carboxamide in 20 ml of THF, 2.0 ml of triethylamine and 0.9 ml of trifluoroacetic acid anhydride were added at −78° C., and the mixture was stirred at room temperature for 6 hours. The solvent was evaporated, EtOAc was added, and then the organic layer was washed with water and brine, and dried over sodium sulfate. After the evaporation of the solvent, the residue was purified by silica gel column chromatography (eluent: hexane-EtOAc=5:1˜4:1) to obtain 1.43 g of 4-(4-cyanopiperidino)-3-fluorobenzoic acid ethyl ester.
Name
1-(4-ethoxycarbonyl-2-fluorophenyl)piperidine-4-carboxamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][CH:15]([C:18]([NH2:20])=O)[CH2:14][CH2:13]2)=[C:8]([F:21])[CH:7]=1)=[O:5])[CH3:2]>C1COCC1.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:1]([O:3][C:4](=[O:5])[C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:13][CH2:14][CH:15]([C:18]#[N:20])[CH2:16][CH2:17]2)=[C:8]([F:21])[CH:7]=1)[CH3:2]

Inputs

Step One
Name
1-(4-ethoxycarbonyl-2-fluorophenyl)piperidine-4-carboxamide
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=C(C=C1)N1CCC(CC1)C(=O)N)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0.9 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
EtOAc was added
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane-EtOAc=5:1˜4:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)N1CCC(CC1)C#N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.